
1-Piperidinecarboxamide, N-ethyl-4-((3-trifluoromethyl)phenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperidinecarboxamide, N-ethyl-4-((3-trifluoromethyl)phenoxy)- is a synthetic organic compound known for its unique chemical structure and properties It features a piperidine ring, an ethyl group, and a trifluoromethyl-substituted phenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxamide, N-ethyl-4-((3-trifluoromethyl)phenoxy)- typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides or similar reagents.
Attachment of the Trifluoromethyl-Substituted Phenoxy Group: This step involves the reaction of the piperidine derivative with a trifluoromethyl-substituted phenol under suitable conditions, often using coupling agents or catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
1-Piperidinecarboxamide, N-ethyl-4-((3-trifluoromethyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its pharmacological properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in a variety of derivatives with different functional groups.
科学研究应用
1-Piperidinecarboxamide, N-ethyl-4-((3-trifluoromethyl)phenoxy)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用机制
The mechanism of action of 1-Piperidinecarboxamide, N-ethyl-4-((3-trifluoromethyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Piperidinecarboxamide, 4-(4-acetyl-1-piperazinyl)-N-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)-2-(4-fluoro-2-methylphenyl)-N-methyl-: Known for its neurokinin-1 receptor antagonist activity.
4-(2-Chlorophenoxy)-N-(3-(methylcarbamoyl)phenyl)piperidine-1-carboxamide: Used in various pharmacological studies.
Uniqueness
1-Piperidinecarboxamide, N-ethyl-4-((3-trifluoromethyl)phenoxy)- stands out due to its unique trifluoromethyl-substituted phenoxy group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for research and development.
属性
CAS 编号 |
28033-16-1 |
|---|---|
分子式 |
C15H19F3N2O2 |
分子量 |
316.32 g/mol |
IUPAC 名称 |
N-ethyl-4-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxamide |
InChI |
InChI=1S/C15H19F3N2O2/c1-2-19-14(21)20-8-6-12(7-9-20)22-13-5-3-4-11(10-13)15(16,17)18/h3-5,10,12H,2,6-9H2,1H3,(H,19,21) |
InChI 键 |
HNIHDFCLNULWQK-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


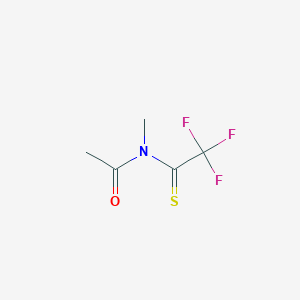

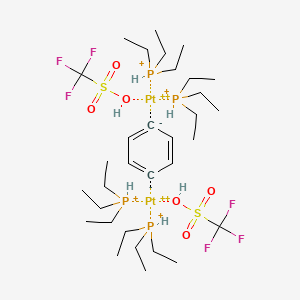

![4-[(E)-2-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)ethenyl]phenol](/img/structure/B13429405.png)
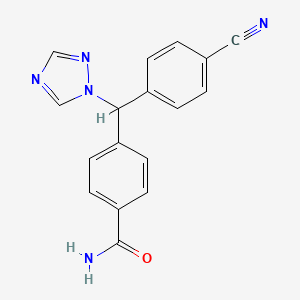
![Pyrrolo[2,3-b]pyrrole](/img/structure/B13429425.png)
![(6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid](/img/structure/B13429430.png)
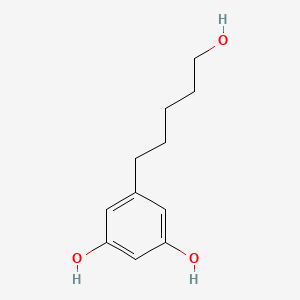
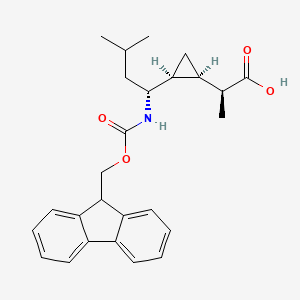

![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B13429457.png)
![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)

